Laurycolactone A

Description

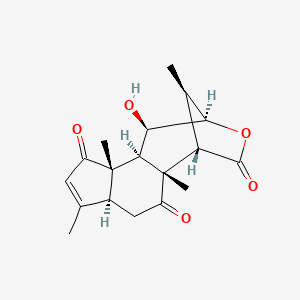

Laurycolactone A is a natural product from Eurycoma longifolia Jack . It is a quassinoid with a C18 basic skeleton . It can be isolated from the roots of Eurycoma longifolia Jack .

Synthesis Analysis

The synthesis of Laurycolactone A involves biotechnology and extraction optimization for best yields and recovery . Novel extraction methods, such as green techniques, are used for the extraction of Eurycoma longifolia bioactives .

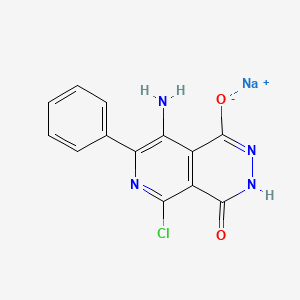

Molecular Structure Analysis

Laurycolactone A has a molecular weight of 318.4 g/mol and a chemical formula of C18H22O5 . Its structure includes a C18 basic skeleton .

Chemical Reactions Analysis

Laurycolactone A is a quassinoid with a C18 basic skeleton . More detailed information about its chemical reactions was not found in the search results.

Physical And Chemical Properties Analysis

Laurycolactone A is a crystalline compound . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 318.4 g/mol and a chemical formula of C18H22O5 .

Scientific Research Applications

Aphrodisiac Effects

Eurycoma longifolia, the plant from which Laurycolactone A is derived, is well-known for its aphrodisiac effects . It’s used in traditional medicine to enhance sexual function and treat sexual dysfunction .

Antimalarial Properties

The plant has been used in folk medicine for its antimalarial properties . While it’s not specified whether Laurycolactone A contributes to this effect, it’s possible given its presence in the plant.

Antiulcer Activity

Eurycoma longifolia has been reported to have antiulcer activity . This suggests that compounds within the plant, potentially including Laurycolactone A, may have applications in treating ulcers.

Antitumor and Antibacterial Activities

The plant extracts and products are known for their antitumor and antibacterial activities . Laurycolactone A, being a bioactive compound in the plant, may contribute to these activities.

Health Supplement

The roots of Eurycoma longifolia are used as a health supplement, potentially providing a range of benefits from increased energy to stress relief . As a component of the plant, Laurycolactone A may play a role in these health benefits.

properties

IUPAC Name |

(1S,2R,5S,9S,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5,8-9,12-15,21H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYBZQLVYRBSPT-ZICNYRAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC4=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC4=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234898 | |

| Record name | Laurycolactone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Laurycolactone A | |

CAS RN |

85643-76-1 | |

| Record name | Laurycolactone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurycolactone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Laurycolactone A and where is it found?

A1: Laurycolactone A is a C18 quassinoid [] found in Eurycoma longifolia Jack, a plant traditionally used in Southeast Asia for its medicinal properties [, , ].

Q2: What other compounds are commonly found alongside Laurycolactone A in Eurycoma longifolia?

A2: Eurycoma longifolia contains a diverse array of phytochemicals. In addition to Laurycolactone A, researchers have identified other quassinoids like eurycomanone, 13a(21)-epoxyeurycomanone, longilactone14, 15s-dihydroxyklaineanone, 6a-hydroxyeurycomalactone, eurycomalide B, and laurycolactone B []. Alkaloids like scopoletin, 9-methoxycanthin-6-one, 7-methoxy-β-carbolin-1-propionic acid, and 7-methoxyinfractin have also been isolated [].

Q3: Has the structure of Laurycolactone A been confirmed?

A3: Yes, the structure of Laurycolactone A, along with its closely related compound Laurycolactone B, was elucidated and confirmed using X-ray analysis [].

Q4: Are there any studies investigating the extraction of Laurycolactone A from Eurycoma longifolia?

A4: While specific research on Laurycolactone A extraction is limited, a study explored accelerated aqueous extraction of various bioactive compounds from Eurycoma longifolia, including Laurycolactone A []. The research optimized extraction parameters like temperature and time to efficiently isolate these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)

![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)

![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)